molecular formula C6H15N B1584885 N-Methylisoamylamine CAS No. 4104-44-3

N-Methylisoamylamine

Cat. No. B1584885
Key on ui cas rn: 4104-44-3
M. Wt: 101.19 g/mol
InChI Key: QSOCODZVGPDGDA-UHFFFAOYSA-N
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Patent
US09260429B2

Procedure details

Method for the preparation of compound 14[2-(6-chloro-2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9(2H)-yl)-N-isopentyl-N-methylacetamide]: (4-chlorophenyl)hydrazine is alkylated with ethyl 2-bromoacetate to give the substituted phenylhydrazine ethyl 2-(1-(4-chlorophenyl)hydrazinyl)acetate (III). The reaction of III with 4,4-dimethoxy-N-methylbutan-1-amine gives the indole derivative ethyl 2-(5-chloro-3-(2-(methylamino)ethyl)-1H-indol-1-yl)acetate (V). Effecting the indole to standard Pictet Spingler conditions with formaldehyde gives the β-carboline intermediate (VI) ethyl 2-(6-chloro-2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9(2H)-yl)acetate. Following treatment of VI with base the acid (VIII) 2-(6-chloro-2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9(2H)-yl)acetic acid is obtained. The treatment of this acid under standard peptide coupling conditions with N,3-dimethylbutan-1-amine gives compound 15 2-(6-chloro-2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9(2H)-yl)-N-isopentyl-N-methylacetamide. After the successful synthesis of the compound, purification can be achieved using standard normal phase or reverse phase methods.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid ( VIII )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(6-chloro-2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9(2H)-yl)acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2NC3[C:6](=CC=CC=3)[C:5]=2[CH:4]=[CH:3][N:2]=1.[Cl:14][C:15]1[CH:16]=[C:17]2[C:21](=[CH:22][CH:23]=1)[N:20]([CH2:24][C:25]([OH:27])=O)[C:19]1[CH2:28][N:29]([CH3:32])[CH2:30][CH2:31][C:18]2=1>>[CH3:3][NH:2][CH2:1][CH2:13][CH:5]([CH3:6])[CH3:4].[Cl:14][C:15]1[CH:16]=[C:17]2[C:21](=[CH:22][CH:23]=1)[N:20]([CH2:24][C:25]([N:2]([CH2:1][CH2:13][CH:5]([CH3:6])[CH3:4])[CH3:3])=[O:27])[C:19]1[CH2:28][N:29]([CH3:32])[CH2:30][CH2:31][C:18]2=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC=CC=2C3=CC=CC=C3NC12
Step Two
Name
acid ( VIII )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2-(6-chloro-2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9(2H)-yl)acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C3=C(N(C2=CC1)CC(=O)O)CN(CC3)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
product
Smiles
CNCCC(C)C
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC=1C=C2C3=C(N(C2=CC1)CC(=O)N(C)CCC(C)C)CN(CC3)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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